molecular formula C15H17NO3 B495406 N-(2-furylmethyl)-3-propoxybenzamide

N-(2-furylmethyl)-3-propoxybenzamide

Cat. No.: B495406
M. Wt: 259.3g/mol
InChI Key: ZZORLVQONSKTLT-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-3-propoxybenzamide is a benzamide derivative featuring a furylmethyl group attached to the amide nitrogen and a propoxy substituent at the 3-position of the benzene ring. Benzamides are widely explored for their bioactivity, often targeting enzymes or receptors in pests . The furylmethyl group may enhance binding to biological targets due to the electron-rich furan ring, while the propoxy chain could influence solubility and metabolic stability .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.3g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-propoxybenzamide

InChI

InChI=1S/C15H17NO3/c1-2-8-18-13-6-3-5-12(10-13)15(17)16-11-14-7-4-9-19-14/h3-7,9-10H,2,8,11H2,1H3,(H,16,17)

InChI Key

ZZORLVQONSKTLT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Furan vs. Phenyl Groups : The furylmethyl group in this compound distinguishes it from phenyl-substituted analogs like mepronil. The furan’s electron-rich nature may enhance interactions with biological targets compared to phenyl rings .
  • Propoxy Chain : The 3-propoxy substituent may improve lipid solubility relative to shorter alkoxy chains (e.g., methoxy in N,N-dimethyl-2-propoxybenzamide) .
  • Trifluoromethyl vs. Methyl : Flutolanil’s CF₃ group increases electronegativity and metabolic stability compared to methyl or furyl groups .

Pharmacological and Physical Properties

  • Melting Point and Solubility : Substituents like propoxy chains generally lower melting points compared to methoxy groups (e.g., N,N-dimethyl-2-propoxybenzamide vs. methoxy analogs) . The furan ring may reduce water solubility relative to phenyl groups .

Computational Docking Insights

  • AutoDock Vina () could predict binding affinities by comparing the furylmethyl group’s interactions with target proteins (e.g., fungal enzymes) against phenyl or CF₃ groups in flutolanil. The furan’s oxygen might form hydrogen bonds, enhancing target binding .

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